Palmitoyl ethyltrimonium methosulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

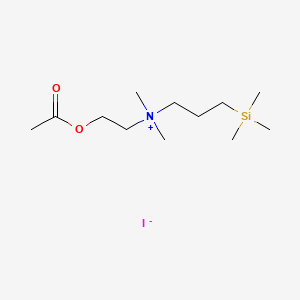

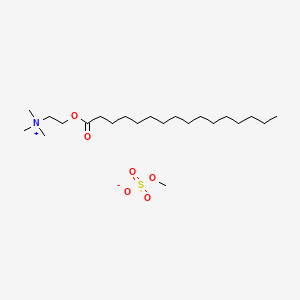

Le méthosulfate de palmitoylethyltrimonium est un tensioactif cationique couramment utilisé dans l'industrie cosmétique. Il est connu pour ses excellentes propriétés émulsifiantes, antistatiques et conditionnantes. Le composé est dérivé de l'acide palmitique, de l'éthanol et du triméthylammonium, formant un sel d'ammonium quaternaire avec un contre-ion méthosulfate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le méthosulfate de palmitoylethyltrimonium est synthétisé par une réaction d'acylation où l'acide palmitique (acide hexadécanoïque) est mis à réagir avec de l'éthanol pour former un ester. Cet ester est ensuite mis à réagir avec de la triméthylamine pour former le sel d'ammonium quaternaire. La dernière étape implique l'addition de méthylsulfate pour former le sel de méthosulfate .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse du méthosulfate de palmitoylethyltrimonium implique des réactions d'acylation et de quaternisation à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH. Le produit final est généralement purifié par cristallisation ou distillation .

Analyse Des Réactions Chimiques

Types de réactions

Le méthosulfate de palmitoylethyltrimonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il peut également participer à des réactions d'hydrolyse en milieu acide ou basique .

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent les halogénures et d'autres nucléophiles. Ces réactions se produisent généralement dans des conditions douces.

Réactions d'hydrolyse: Ces réactions nécessitent un milieu acide ou basique et entraînent la rupture de la liaison ester.

Principaux produits formés

Réactions de substitution: Les principaux produits sont des sels d'ammonium quaternaires substitués.

Réactions d'hydrolyse: Les principaux produits sont l'acide palmitique et l'éthanol.

Applications De Recherche Scientifique

Le méthosulfate de palmitoylethyltrimonium est largement utilisé en recherche scientifique en raison de ses propriétés tensioactives. Il est utilisé dans:

Chimie: Comme agent émulsifiant dans diverses formulations chimiques.

Biologie: Dans les milieux de culture cellulaire pour améliorer l'adhésion et la croissance des cellules.

Médecine: Dans les systèmes d'administration de médicaments pour améliorer la solubilité et la stabilité des médicaments hydrophobes.

Industrie: Dans les produits de soins personnels tels que les shampooings, les après-shampooings et les lotions pour ses propriétés conditionnantes et antistatiques

Mécanisme d'action

Le méthosulfate de palmitoylethyltrimonium exerce ses effets principalement par ses propriétés tensioactives. Le groupe ammonium quaternaire interagit avec les surfaces chargées négativement, réduisant la tension superficielle et permettant la formation d'émulsions stables. Cette interaction confère également des propriétés antistatiques en neutralisant les charges statiques sur les surfaces .

Mécanisme D'action

Palmitoyl ethyltrimonium methosulfate exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, reducing surface tension and allowing for the formation of stable emulsions. This interaction also imparts antistatic properties by neutralizing static charges on surfaces .

Comparaison Avec Des Composés Similaires

Composés similaires

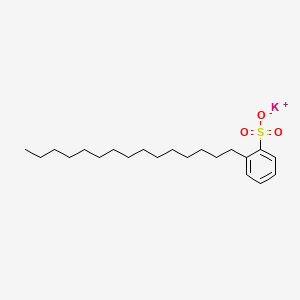

Chlorure de stéartrimonium: Un autre composé d'ammonium quaternaire ayant des propriétés conditionnantes similaires, mais dérivé de l'acide stéarique.

Bromure de cétrimonium: Un composé d'ammonium quaternaire utilisé pour ses propriétés antimicrobiennes.

Méthosulfate de béhéntrimonium: Structure similaire, mais dérivé de l'acide béhénique, offrant des propriétés conditionnantes supérieures

Unicité

Le méthosulfate de palmitoylethyltrimonium est unique en raison de sa combinaison spécifique d'acide palmitique et de méthosulfate, qui offre un équilibre de propriétés émulsifiantes, conditionnantes et antistatiques. Sa capacité à former des émulsions stables et à réduire l'électricité statique le rend particulièrement précieux dans les produits de soins personnels .

Propriétés

Numéro CAS |

116246-03-8 |

|---|---|

Formule moléculaire |

C22H47NO6S |

Poids moléculaire |

453.7 g/mol |

Nom IUPAC |

2-hexadecanoyloxyethyl(trimethyl)azanium;methyl sulfate |

InChI |

InChI=1S/C21H44NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;1-5-6(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

Clé InChI |

IASKQIFZUDEQJJ-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.